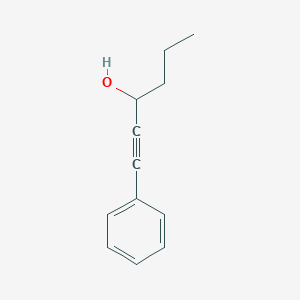

1-Phenyl-1-hexyn-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenylhex-1-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-8,12-13H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUIQUVFOYTZNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C#CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342562 | |

| Record name | 1-Phenyl-1-hexyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1817-51-2 | |

| Record name | 1-Phenyl-1-hexyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Phenyl-1-hexyn-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key reactions of 1-phenyl-1-hexyn-3-ol. The information is intended to support research and development activities by providing detailed experimental methodologies and structured data for easy reference.

Chemical and Physical Properties

This compound is a secondary propargyl alcohol characterized by the presence of a phenyl group and a hydroxyl group attached to a hexynyl carbon chain. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1817-51-2 | [1][2] |

| Molecular Formula | C₁₂H₁₄O | [2] |

| Molecular Weight | 174.24 g/mol | [1][2] |

| Appearance | Yellow oil | [3] |

| Density | 0.949 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.549 | [1] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [1] |

| Storage Class | Combustible liquids | [1] |

Synthesis of this compound via Grignard Reaction

A common and effective method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a phenylethynyl Grignard reagent with butyraldehyde.

Materials:

-

Magnesium turnings

-

Ethyl bromide (for initiation, if necessary)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Phenylacetylene

-

Butyraldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions (flame-dried)

-

Dropping funnel

-

Condenser

-

Magnetic stirrer

Procedure:

-

Preparation of the Grignard Reagent (Phenylethynylmagnesium Bromide):

-

In a flame-dried, three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen or argon inlet, place magnesium turnings.

-

Add a small crystal of iodine or a few drops of ethyl bromide to initiate the reaction.

-

Prepare a solution of phenylacetylene in anhydrous diethyl ether or THF in the dropping funnel.

-

Add a small portion of the phenylacetylene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed.

-

Once the reaction has started, add the remaining phenylacetylene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The solution should appear cloudy and gray.

-

-

Reaction with Butyraldehyde:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Dissolve butyraldehyde in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add the butyraldehyde solution dropwise to the stirred Grignard reagent at 0 °C. The reaction is exothermic and the addition rate should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This should be done carefully as it is an exothermic process.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two to three times with diethyl ether.

-

Combine the organic layers and wash them sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

-

Caption: Workflow for the Meyer-Schuster rearrangement.

Spectroscopic Data

-

¹H NMR: Signals for the phenyl protons, the proton on the carbon bearing the hydroxyl group (carbinol proton), the methylene and methyl protons of the propyl group, and the hydroxyl proton.

-

¹³C NMR: Signals for the carbons of the phenyl ring, the two sp-hybridized carbons of the alkyne, the carbon bearing the hydroxyl group, and the carbons of the propyl group.

-

IR Spectroscopy: A broad O-H stretching band around 3300 cm⁻¹, C-H stretching bands for the aromatic and aliphatic protons, and a C≡C stretching band around 2200 cm⁻¹.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight (174.24 g/mol ) and characteristic fragmentation patterns.

Safety Information

This compound is a combustible liquid. [1]Appropriate personal protective equipment (PPE), including eyeshields, faceshields, and gloves, should be worn when handling this compound. [1]Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile synthetic intermediate. Its preparation via the Grignard reaction is a standard and reliable method. The compound's reactivity is highlighted by its ability to undergo the Meyer-Schuster rearrangement to form α,β-unsaturated ketones, which are themselves valuable synthetic precursors. The experimental protocols and data presented in this guide are intended to facilitate the use of this compound in further research and development.

References

An In-depth Technical Guide to 1-Phenyl-1-hexyn-3-ol (CAS: 1817-51-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1-hexyn-3-ol is a propargyl alcohol derivative characterized by the presence of a phenyl group and a hydroxyl group attached to a hexynyl carbon chain. Its unique chemical structure, featuring a reactive alkyne and a chiral center, makes it a molecule of interest in organic synthesis and potentially in medicinal chemistry. This guide provides a comprehensive overview of the known physicochemical properties, synthetic methodologies, and potential biological activities of this compound, serving as a valuable resource for researchers in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 1817-51-2 | Sigma-Aldrich, PubChem, Thermo Fisher |

| Molecular Formula | C₁₂H₁₄O | Sigma-Aldrich, PubChem, Thermo Fisher |

| Molecular Weight | 174.24 g/mol | Sigma-Aldrich, PubChem, Thermo Fisher |

| Appearance | Not specified, likely a liquid | General knowledge for similar compounds |

| Density | 0.949 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index | n20/D 1.549 | Sigma-Aldrich |

| Flash Point | >110 °C (>230 °F) - closed cup | Sigma-Aldrich |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Solubility | Not specified | |

| InChI Key | HGUIQUVFOYTZNC-UHFFFAOYSA-N | Sigma-Aldrich, PubChem |

| SMILES | CCCC(O)C#Cc1ccccc1 | Sigma-Aldrich, PubChem |

Synthesis and Reactivity

Proposed Synthesis Workflow

The synthesis of this compound can be envisioned through the reaction of phenylacetylene with a strong base to form the corresponding acetylide, which then acts as a nucleophile, attacking butanal.

In-depth Technical Guide: Physicochemical Properties of 1-Phenyl-1-hexyn-3-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for 1-Phenyl-1-hexyn-3-ol, a compound of interest in organic synthesis and medicinal chemistry. The primary focus of this guide is to present the molecular weight and constituent elemental composition in a clear and accessible format.

Molecular Weight and Composition

The molecular weight of a compound is a fundamental property, essential for stoichiometric calculations in chemical reactions, preparation of solutions of known concentration, and analytical characterization. It is determined by the sum of the atomic weights of its constituent atoms.

The molecular formula for this compound is C12H14O.[1][2] This indicates that each molecule is composed of 12 carbon atoms, 14 hydrogen atoms, and one oxygen atom. Based on this composition, the molecular weight is 174.24 g/mol .[2][3][4][5]

The table below summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C12H14O | [1][2] |

| Molecular Weight | 174.24 g/mol | [2][3][4][5] |

| IUPAC Name | 1-phenylhex-1-yn-3-ol | [1][2] |

| CAS Number | 1817-51-2 | [1][3] |

Logical Relationship of Molecular Weight Calculation

The calculation of molecular weight is a foundational concept in chemistry, directly derived from the molecular formula and the atomic weights of the constituent elements. The logical flow for determining the molecular weight of this compound is illustrated in the diagram below.

Caption: Logical workflow for calculating the molecular weight of this compound.

This guide provides the fundamental physicochemical data for this compound. For experimental protocols or signaling pathway information related to specific applications of this molecule, further targeted literature review is recommended.

References

- 1. This compound, 97% | Fisher Scientific [fishersci.ca]

- 2. This compound | C12H14O | CID 582987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-苯基-1-己炔-3-醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. cenmed.com [cenmed.com]

- 5. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

Spectroscopic and Synthetic Profile of 1-Phenyl-1-hexyn-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and synthetic methodology for the aromatic acetylenic alcohol, 1-phenyl-1-hexyn-3-ol. The information is curated to support research and development activities where this molecule may serve as a key intermediate or a target compound.

Core Spectral Data

The following tables summarize the key spectral data for this compound (CAS No: 1817-51-2), a compound with the molecular formula C₁₂H₁₄O and a molecular weight of 174.24 g/mol .[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) in ppm | Assignment |

| 131.61 | C (aromatic, substituted) |

| 128.28 | C (aromatic) |

| 128.21 | C (aromatic) |

| 122.60 | C (aromatic, ipso) |

| 90.16 | C (alkynyl) |

| 84.73 | C (alkynyl) |

| 62.69 | CH-OH |

| 39.90 | CH₂ |

| 18.47 | CH₂ |

| 13.75 | CH₃ |

Solvent: CDCl₃. The chemical shifts are referenced to the solvent signal.

Table 2: ¹H NMR Spectral Data of this compound (Predicted)

| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |

| ~7.4-7.2 | Multiplet | 5H | Aromatic protons |

| ~4.5 | Triplet | 1H | CH-OH |

| ~2.0 | Singlet (broad) | 1H | OH |

| ~1.8 | Multiplet | 2H | CH₂ |

| ~1.5 | Sextet | 2H | CH₂ |

| ~1.0 | Triplet | 3H | CH₃ |

Note: The predicted ¹H NMR data is based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Mass Spectrometry (MS)

Table 3: GC-MS Fragmentation Data for this compound [1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Putative Fragment |

| 174 | Low | [M]⁺ (Molecular Ion) |

| 131 | High | [M - C₃H₇]⁺ |

| 103 | Moderate | [C₈H₇]⁺ |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3350 (broad) | O-H | Alcohol, H-bonded |

| ~3050 | C-H | Aromatic stretch |

| ~2950, ~2870 | C-H | Aliphatic stretch |

| ~2230 | C≡C | Alkyne stretch |

| ~1600, ~1490 | C=C | Aromatic ring stretch |

| ~1050 | C-O | Alcohol stretch |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via the addition of a Grignard reagent, propylmagnesium bromide, to phenylpropynal.

Materials:

-

Magnesium turnings

-

1-Bromopropane

-

Anhydrous diethyl ether

-

Phenylpropynal

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of 1-bromopropane in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is stirred until the magnesium is consumed.

-

Addition Reaction: The Grignard solution is cooled in an ice bath. A solution of phenylpropynal in anhydrous diethyl ether is added dropwise with continuous stirring.

-

Quenching: After the addition is complete, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Sample Preparation: Approximately 10-20 mg of purified this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is used.

Mass Spectrometry:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is used.

-

GC Conditions: A non-polar capillary column (e.g., DB-5ms) is employed. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation.

-

MS Conditions: The mass spectrometer is operated in full scan mode over a mass range of m/z 40-400.

Infrared Spectroscopy:

-

Sample Preparation: A thin film of the liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis Workflow

Caption: Workflow for spectroscopic characterization.

References

In-Depth Technical Guide to 13C NMR Analysis of 1-Phenyl-1-hexyn-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) analysis of 1-Phenyl-1-hexyn-3-ol. This document details the expected chemical shifts, a thorough experimental protocol for data acquisition, and visual aids to understand the molecular structure and its corresponding spectral data.

Molecular Structure and Carbon Numbering

This compound is a secondary alcohol containing a phenyl group and a terminal alkyne. The structure and IUPAC numbering of the carbon atoms are crucial for the assignment of NMR signals.

Caption: Molecular structure of this compound with carbon numbering.

Quantitative 13C NMR Data

The following table summarizes the approximate 13C NMR chemical shifts for this compound. The data is compiled from spectral databases and may vary slightly depending on the solvent and experimental conditions. The spectrum is typically recorded in deuterated chloroform (CDCl3) with tetramethylsilane (TMS) as the internal standard (0.00 ppm).

| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) | Notes |

| C1' (ipso) | ~122.6 | Singlet (s) | Quaternary carbon attached to the alkyne. |

| C2'/C6' | ~131.6 | Doublet (d) | Aromatic CH carbons. |

| C3'/C5' | ~128.3 | Doublet (d) | Aromatic CH carbons. |

| C4' (para) | ~128.2 | Doublet (d) | Aromatic CH carbon. |

| C1 | ~84.7 | Singlet (s) | Alkyne carbon attached to the phenyl group. |

| C2 | ~90.2 | Singlet (s) | Alkyne carbon attached to the carbinol carbon. |

| C3 | ~62.7 | Doublet (d) | Carbinol carbon (CH-OH). |

| C4 | ~39.9 | Triplet (t) | Methylene carbon (CH2). |

| C5 | ~18.5 | Triplet (t) | Methylene carbon (CH2). |

| C6 | ~13.8 | Quartet (q) | Methyl carbon (CH3). |

Detailed Experimental Protocol

This section outlines a standard procedure for acquiring a high-quality 13C NMR spectrum of this compound.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurity signals.

-

Solvent Selection: Use a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: For a standard 5 mm NMR tube, dissolve 20-50 mg of this compound in approximately 0.6-0.7 mL of CDCl3.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Alternatively, the residual solvent peak of CDCl3 (δ = 77.16 ppm) can be used for calibration.

-

Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Labeling: Clearly label the NMR tube with the sample identification.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz (or higher) NMR spectrometer:

-

Nucleus: 13C

-

Experiment: Proton-decoupled 1D 13C NMR (e.g., zgpg30 on Bruker instruments).

-

Solvent: CDCl3

-

Temperature: 298 K (25 °C)

-

Spectral Width (SW): 0 to 220 ppm.

-

Acquisition Time (AQ): 1.0 - 2.0 seconds.

-

Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay is necessary for accurate integration of quaternary carbon signals.

-

Pulse Angle: 30-45 degrees.

-

Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1.0 - 2.0 Hz to the Free Induction Decay (FID) before Fourier transformation.

-

Phasing: Manually phase the spectrum to obtain pure absorption Lorentzian lineshapes.

-

Baseline Correction: Apply an automatic or manual baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the central peak of the CDCl3 triplet to 77.16 ppm.

-

Peak Picking and Integration: Identify and list the chemical shifts of all peaks. Integration is generally not quantitative in standard proton-decoupled 13C NMR due to the Nuclear Overhauser Effect (NOE) and differences in relaxation times.

Logical Workflow for 13C NMR Analysis

The following diagram illustrates the logical workflow for the complete 13C NMR analysis of this compound.

Caption: Workflow for the 13C NMR analysis of this compound.

FT-IR Spectroscopic Analysis of 1-Phenyl-1-hexyn-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 1-Phenyl-1-hexyn-3-ol. This document outlines the expected vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for the analysis process. The information presented herein is intended to support research, quality control, and drug development activities involving this compound.

Core Concept: FT-IR Spectroscopy of this compound

FT-IR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, with the chemical structure C₆H₅-C≡C-CH(OH)-CH₂-CH₂-CH₃, the key functional groups that produce characteristic absorption bands are the hydroxyl (-OH) group, the internal carbon-carbon triple bond (-C≡C-), the monosubstituted phenyl group (aromatic C-H and C=C bonds), and the aliphatic carbon-hydrogen bonds (C-H). The analysis and interpretation of these bands provide a molecular fingerprint of the compound.

Predicted FT-IR Spectral Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound. The wavenumber ranges and intensities are based on established spectroscopic principles for the constituent functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3600 - 3200 | Strong, Broad | O-H Stretch | Secondary Alcohol (Intermolecular H-bonding) |

| ~3100 - 3000 | Medium | C-H Stretch | Aromatic (Phenyl Ring) |

| ~3000 - 2850 | Medium to Strong | C-H Stretch | Aliphatic (Propyl Chain) |

| ~2260 - 2100 | Weak to Medium | C≡C Stretch | Internal Alkyne |

| ~1600, ~1585, ~1500, ~1450 | Medium to Weak | C=C Stretch | Aromatic (Phenyl Ring) |

| ~1470 - 1450 | Medium | C-H Bend | Aliphatic (CH₂ Scissoring) |

| ~1375 | Medium | C-H Bend | Aliphatic (CH₃ Symmetric Bending) |

| ~1250 - 1000 | Strong | C-O Stretch | Secondary Alcohol |

| ~770 - 730 and ~710 - 690 | Strong | C-H Out-of-Plane Bend | Monosubstituted Phenyl Ring |

Experimental Protocol: FT-IR Analysis of Liquid this compound

This section details the methodology for acquiring a high-quality FT-IR spectrum of this compound, which is a liquid at room temperature. The Attenuated Total Reflectance (ATR) sampling technique is recommended for its simplicity and minimal sample preparation.

I. Instrumentation and Materials

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal)

-

Sample of this compound

-

Volumetric pipette or dropper

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free laboratory wipes

II. Instrument Preparation and Background Collection

-

Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

Install the ATR accessory in the sample compartment of the spectrometer.

-

Before introducing the sample, the ATR crystal surface must be meticulously cleaned. Apply a small amount of a volatile solvent like isopropanol or acetone to a lint-free wipe and gently clean the crystal surface. Allow the solvent to fully evaporate.

-

Acquire a background spectrum. This is a crucial step to account for the absorbance of ambient atmospheric components (e.g., CO₂ and water vapor) and any intrinsic signals from the ATR crystal. The background spectrum is stored in the instrument's software and automatically subtracted from the sample spectrum.

III. Sample Analysis

-

Using a clean volumetric pipette or dropper, place a small drop of this compound onto the center of the ATR crystal. Ensure the crystal is fully covered by the liquid sample.

-

Acquire the FT-IR spectrum of the sample. Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

-

After data acquisition, remove the sample from the ATR crystal using a clean, dry, lint-free wipe.

-

Thoroughly clean the ATR crystal with an appropriate solvent and a lint-free wipe to prevent cross-contamination of subsequent samples.

IV. Data Processing and Interpretation

-

The acquired spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Perform peak picking to identify the exact wavenumbers of the absorption maxima.

-

Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in this compound, as detailed in the data table above.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for FT-IR analysis and the relationship between the molecular structure of this compound and its expected FT-IR spectrum.

Caption: Workflow for FT-IR analysis of a liquid sample.

Navigating the Fragmentation Landscape of 1-Phenyl-1-hexyn-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pathways of 1-phenyl-1-hexyn-3-ol (C₁₂H₁₄O, Molecular Weight: 174.24 g/mol ). Understanding the fragmentation behavior of this propargylic alcohol is essential for its unambiguous identification in complex matrices, aiding in metabolite profiling, and guiding synthetic chemistry efforts in drug discovery and development. This document outlines the core fragmentation mechanisms, presents quantitative data on key fragment ions, details a generalized experimental protocol for its analysis, and provides a visual representation of the fragmentation cascade.

Core Fragmentation Mechanisms

The mass spectrum of this compound is characterized by fragmentation patterns typical of secondary alcohols and phenylalkynes. The molecular ion peak ([M]⁺˙ at m/z 174) is often of low abundance or absent in the spectra of alcohols due to the lability of the molecule upon electron ionization.[1][2][3] The primary fragmentation routes are dominated by cleavages adjacent to the hydroxyl group (α-cleavage) and rearrangements involving the phenyl and alkynyl functionalities, leading to the formation of stable carbocations.

Two principal fragmentation pathways are proposed to account for the major observed ions:

-

Alpha-Cleavage: The bond between the carbinol carbon (C3) and the adjacent carbon of the propyl group (C4) undergoes homolytic cleavage. This is a common fragmentation pathway for alcohols, driven by the formation of a resonance-stabilized oxonium ion.[2][4] For this compound, this cleavage results in the loss of a propyl radical (•C₃H₇), leading to a prominent fragment ion.

-

Propargylic Cleavage and Rearrangement: Cleavage of the bond between the carbinol carbon (C3) and the alkynyl carbon (C2) can occur, facilitated by the stability of the resulting propargylic cation. Subsequent rearrangements can lead to the formation of other stable ionic species.

Quantitative Fragmentation Data

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The following table summarizes the most significant peaks, their proposed ionic structures, and the fragmentation pathways responsible for their formation.

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 174 | [C₁₂H₁₄O]⁺˙ | C₁₂H₁₄O | Molecular Ion |

| 131 | [C₉H₇O]⁺ | C₉H₇O | α-Cleavage: Loss of •C₃H₇ |

| 103 | [C₈H₇]⁺ | C₈H₇ | Loss of CO from m/z 131 |

| 102 | [C₈H₆]⁺˙ | C₈H₆ | Rearrangement and loss of C₃H₄O |

| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation |

Proposed Fragmentation Pathway

The fragmentation of this compound upon electron ionization can be visualized as a cascade of events initiated by the formation of the molecular ion. The following diagram illustrates the proposed pathways leading to the major observed fragment ions.

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following provides a generalized experimental protocol for the analysis of this compound using GC-MS. This protocol is a starting point and may require optimization based on the specific instrumentation and analytical goals.

1. Instrumentation:

-

Gas Chromatograph: Agilent 7890B GC (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

2. GC Conditions:

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250°C

-

Injection Mode: Splitless (or split, depending on concentration)

-

Injection Volume: 1 µL

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

3. Mass Spectrometer Parameters:

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Energy: 70 eV

-

Mass Scan Range: m/z 40-400

-

Solvent Delay: 3 minutes

4. Sample Preparation:

-

Dissolve the sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 10-100 µg/mL.

-

Filter the sample solution through a 0.22 µm syringe filter prior to injection if particulates are present.

This comprehensive guide provides a foundational understanding of the mass spectrometric behavior of this compound. The detailed fragmentation pathways, quantitative data, and experimental protocol serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, drug metabolism, and synthetic chemistry.

References

Synthesis of 1-Phenyl-1-hexyn-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-phenyl-1-hexyn-3-ol, a propargyl alcohol of interest in organic synthesis and as a potential building block in medicinal chemistry. The primary focus of this document is the widely employed Grignard reaction, offering a detailed experimental protocol, expected quantitative data, and visual representations of the reaction pathway and experimental workflow.

Core Synthesis Pathway: Grignard Reaction

The most common and efficient method for the synthesis of this compound is the nucleophilic addition of a phenylacetylide Grignard reagent to butanal. This reaction forms a new carbon-carbon bond between the terminal alkyne carbon and the carbonyl carbon of the aldehyde, resulting in the desired secondary alcohol.

The reaction proceeds in two main stages:

-

Formation of the Grignard Reagent: Phenylacetylene is deprotonated by a strong Grignard reagent, typically an alkylmagnesium halide such as ethylmagnesium bromide, to form the nucleophilic phenylacetylide magnesium bromide.

-

Nucleophilic Addition: The generated phenylacetylide attacks the electrophilic carbonyl carbon of butanal. Subsequent acidic workup protonates the resulting alkoxide to yield this compound.

Quantitative Data

The following table summarizes the key physical and chemical properties of the starting materials and the final product, along with expected data for the synthesis.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS Number | Expected Yield |

| Phenylacetylene | C₈H₆ | 102.13 | 142-143 | 0.93 | 536-74-3 | - |

| Ethylmagnesium Bromide (in THF) | C₂H₅BrMg | ~133.27 | - | ~1.01 | 925-90-6 | - |

| Butanal | C₄H₈O | 72.11 | 74.8 | 0.804 | 123-72-8 | - |

| This compound | C₁₂H₁₄O | 174.24 [1] | ~135-140 (at reduced pressure) | 0.949 | 1817-51-2 [1] | 75-85% |

Spectroscopic Data for this compound:

-

¹H NMR (CDCl₃): Expected chemical shifts (δ) in ppm: ~7.4-7.2 (m, 5H, Ar-H), ~4.5 (t, 1H, CH-OH), ~2.5 (br s, 1H, OH), ~1.8-1.6 (m, 2H, CH₂), ~1.5-1.3 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃).

-

¹³C NMR (CDCl₃): Expected chemical shifts (δ) in ppm: ~131.7 (Ar-C), ~128.3 (Ar-C), ~122.8 (Ar-C), ~90.5 (C≡C), ~85.0 (C≡C), ~62.8 (CH-OH), ~39.8 (CH₂), ~18.5 (CH₂), ~13.8 (CH₃).[2]

-

IR (neat): Expected characteristic peaks in cm⁻¹: ~3350 (broad, O-H stretch), ~3060 (sp² C-H stretch), ~2960-2870 (sp³ C-H stretch), ~2230 (C≡C stretch, weak), ~1600, 1490 (C=C aromatic stretch), ~1050 (C-O stretch).

Experimental Protocol

This protocol details the synthesis of this compound via the Grignard reaction. Crucially, all glassware must be thoroughly dried, and anhydrous solvents must be used, as Grignard reagents are highly sensitive to moisture. The entire procedure should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Phenylacetylene

-

Ethylmagnesium bromide (1.0 M solution in THF)

-

Butanal

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: Assemble the dry three-necked flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all joints are well-sealed. Purge the entire apparatus with inert gas for at least 15-20 minutes.

-

Formation of Phenylacetylide Grignard: To the reaction flask, add phenylacetylene (1.0 eq) dissolved in anhydrous THF. Cool the flask to 0 °C using an ice bath.

-

Slowly add ethylmagnesium bromide (1.0 M in THF, 1.05 eq) to the stirred solution of phenylacetylene via the dropping funnel over 30 minutes. A gentle evolution of ethane gas should be observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional hour to ensure the complete formation of the phenylacetylide Grignard reagent.

-

Reaction with Butanal: Cool the reaction mixture back down to 0 °C.

-

Add a solution of butanal (1.0 eq) in anhydrous THF dropwise to the Grignard reagent over 30 minutes, maintaining the temperature below 5 °C.

-

Once the addition is complete, allow the reaction to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation to yield pure this compound.[3][4]

Mandatory Visualizations

Reaction Pathway

Caption: Grignard reaction pathway for this compound synthesis.

Experimental Workflow

Caption: Step-by-step experimental workflow for synthesis and purification.

References

The Meyer-Schuster Rearrangement of 1-Phenyl-1-hexyn-3-ol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Meyer-Schuster rearrangement of 1-Phenyl-1-hexyn-3-ol, a key transformation in organic synthesis for the formation of α,β-unsaturated ketones. This document outlines the core principles of the reaction, detailed experimental protocols, comparative quantitative data, and mechanistic insights to support research and development in the chemical and pharmaceutical sciences.

Introduction to the Meyer-Schuster Rearrangement

The Meyer-Schuster rearrangement is a classical acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. The reaction proceeds through a formal 1,3-shift of the hydroxyl group, followed by tautomerization of the resulting allenol intermediate. While traditionally carried out under harsh acidic conditions, modern catalytic methods, particularly those employing gold(I) catalysts, offer milder reaction conditions, broader functional group tolerance, and enhanced stereoselectivity.

The rearrangement of this compound to 1-phenylhex-2-en-1-one is a representative example of this transformation, yielding a valuable enone moiety that serves as a versatile building block in the synthesis of complex organic molecules and active pharmaceutical ingredients.

Reaction Mechanism and Stereoselectivity

The generally accepted mechanism for the acid-catalyzed Meyer-Schuster rearrangement involves three main steps:

-

Protonation of the hydroxyl group: The reaction is initiated by the protonation of the alcohol, forming a good leaving group (water).

-

Formation of an allene intermediate: A 1,3-shift of the protonated hydroxyl group leads to the formation of a carbocationic intermediate which then rearranges to a protonated allene.

-

Tautomerization: The allenol intermediate undergoes tautomerization to the more stable α,β-unsaturated ketone.

In the case of gold-catalyzed rearrangements, the gold(I) species acts as a π-acid, activating the alkyne functionality towards nucleophilic attack by the hydroxyl group. This facilitates the rearrangement under significantly milder conditions.

The stereochemical outcome of the rearrangement, yielding either the (E)- or (Z)-isomer of the enone, is influenced by factors such as the catalyst, solvent, and reaction temperature. For the rearrangement of this compound, the (E)-isomer is generally the major product due to its greater thermodynamic stability.

Caption: Gold-Catalyzed Meyer-Schuster Rearrangement Mechanism.

Quantitative Data Summary

The efficiency and stereoselectivity of the Meyer-Schuster rearrangement of this compound are highly dependent on the chosen catalytic system and reaction conditions. The following table summarizes key quantitative data from a representative gold-catalyzed protocol.

| Catalyst | Co-catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | (E):(Z) Ratio | Reference |

| PPh₃AuNTf₂ | Methanol / Toluene | 60 | Not Specified | 64.22 | 5.2 : 1 | [1] |

Experimental Protocols

This section provides a detailed methodology for the gold-catalyzed Meyer-Schuster rearrangement of this compound.

Gold-Catalyzed Rearrangement of this compound

Objective: To synthesize 1-phenylhex-2-en-1-one from this compound using a gold(I) catalyst.

Reagents and Materials:

-

This compound

-

(Triphenylphosphine)gold(I) bis(trifluoromethanesulfonyl)imidate (PPh₃AuNTf₂)

-

Methanol (MeOH)

-

Toluene

-

Ethyl acetate

-

Hexanes

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.

-

Solvent and Catalyst Addition: Dissolve the starting material in toluene. To this solution, add methanol followed by the gold catalyst, (PPh₃AuNTf₂). The typical catalyst loading is in the range of 1-5 mol%.

-

Reaction Execution: Heat the reaction mixture to 60 °C with vigorous stirring.[2]

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent (e.g., 9:1 v/v). The starting material and the product should have distinct Rf values.

-

Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel.[3] A gradient elution system of hexanes and ethyl acetate is typically employed to separate the (E)- and (Z)-isomers of 1-phenylhex-2-en-1-one from any remaining starting material and non-polar impurities.[3] The fractions containing the desired product are combined and the solvent is removed in vacuo to yield the purified product as a yellow oil.[2]

Characterization:

The structure and purity of the product, 1-phenylhex-2-en-1-one, can be confirmed by standard spectroscopic methods:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the vinylic protons of the enone system, with distinct coupling constants for the (E)- and (Z)-isomers. The aromatic protons and the aliphatic chain protons will also be present in their expected regions.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the enone, typically in the range of 190-200 ppm, as well as signals for the vinylic, aromatic, and aliphatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the conjugated carbonyl group (C=O) around 1660-1680 cm⁻¹ and a band for the carbon-carbon double bond (C=C) around 1620-1640 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

Experimental and Logical Workflow

The following diagram illustrates the typical workflow for the synthesis and analysis of 1-phenylhex-2-en-1-one via the Meyer-Schuster rearrangement.

References

Gold-Catalyzed Transformation of 1-Phenyl-1-hexyn-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the gold-catalyzed reactions of 1-phenyl-1-hexyn-3-ol, a versatile substrate in modern organic synthesis. Gold catalysis offers mild and efficient pathways to valuable chemical intermediates, and understanding the nuances of these reactions is crucial for their application in research and drug development. This document details the primary transformation, the Meyer-Schuster rearrangement, and touches upon other potential reactions. It includes a comprehensive overview of the reaction mechanism, detailed experimental protocols, and quantitative data to support synthetic efforts.

Introduction to Gold-Catalyzed Reactions of Propargyl Alcohols

Propargyl alcohols, such as this compound, are key building blocks in organic synthesis. The presence of both a hydroxyl group and an alkyne functionality allows for a variety of chemical transformations. Gold catalysts, particularly cationic gold(I) complexes, have emerged as powerful tools for activating the alkyne moiety, facilitating a range of reactions under mild conditions.[1] This high affinity of gold for carbon-carbon triple bonds enables transformations that are often difficult to achieve with other catalysts, avoiding the use of harsh reagents like strong acids or toxic metals such as mercury.[1]

The primary gold-catalyzed reaction of this compound is the Meyer-Schuster rearrangement, which converts the propargyl alcohol into an α,β-unsaturated ketone, specifically 1-phenylhex-2-en-1-one.[2][3] This rearrangement is a highly atom-economical process that proceeds with high efficiency under gold catalysis. Other potential gold-catalyzed reactions of propargyl alcohols include hydration, cyclization, and addition reactions.

The Meyer-Schuster Rearrangement: Mechanism and Visualization

The gold-catalyzed Meyer-Schuster rearrangement of this compound proceeds through a well-defined mechanism initiated by the coordination of the gold(I) catalyst to the alkyne. This coordination activates the triple bond, making it susceptible to nucleophilic attack.

Reaction Pathway:

Caption: Gold-catalyzed Meyer-Schuster rearrangement of this compound.

The key steps of the mechanism are as follows:

-

Coordination: The cationic gold(I) catalyst coordinates to the alkyne of this compound, forming a π-complex. This activation polarizes the alkyne.

-

[2][3]-Hydroxyl Shift: The hydroxyl group attacks the internal carbon of the activated alkyne in an intramolecular fashion, leading to the formation of a cyclic oxonium ion intermediate.

-

Formation of the Allene: The oxonium ion undergoes ring-opening to form a gold-containing allene intermediate.

-

Nucleophilic Attack and Tautomerization: Nucleophilic attack by water or an alcohol (like methanol, which can act as a co-catalyst) on the central carbon of the allene, followed by tautomerization, yields the final α,β-unsaturated ketone product, 1-phenylhex-2-en-1-one.[1]

Quantitative Data

The yield and stereoselectivity of the Meyer-Schuster rearrangement of this compound are influenced by the specific gold catalyst, solvent, and reaction temperature. Below is a summary of reported quantitative data.

| Catalyst | Co-catalyst/Solvent | Temperature (°C) | Yield (%) | Isomer Ratio (trans:cis) | Reference |

| PPh₃AuNTf₂ | Methanol / Toluene | 60 | 64.22 | 1:1 | [2] |

| Gold(I) catalyst | Methanol / Toluene | Heat | - | 5.2:1 | [1] |

Note: The exact reaction time and concentration can also affect the yield and isomer ratio. The trans (E) isomer is generally more stable.[1]

Experimental Protocols

This section provides a detailed experimental protocol for the gold-catalyzed Meyer-Schuster rearrangement of this compound.

General Experimental Workflow

Caption: General workflow for the gold-catalyzed reaction.

Detailed Protocol for Meyer-Schuster Rearrangement

Reagents and Materials:

-

This compound

-

(Triphenylphosphine)gold(I) bis(trifluoromethanesulfonyl)imidate (PPh₃AuNTf₂)

-

Toluene (anhydrous)

-

Methanol (anhydrous)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Condenser

-

Thin Layer Chromatography (TLC) plates and chamber

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound.

-

Dissolve the starting material in anhydrous toluene.

-

Add methanol (as a co-catalyst).[1]

-

Add the gold catalyst, PPh₃AuNTf₂, to the reaction mixture.

-

Reaction: Heat the reaction mixture to 60 °C with vigorous stirring.[2]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 10:1 hexanes/ethyl acetate eluent system.[1][2] The starting material (more polar) should be consumed, and a new, less polar spot corresponding to the product should appear.

-

Workup: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent, yielding a yellow oil.[1]

-

Purification: Purify the crude product by column chromatography on silica gel.[2]

-

Prepare a slurry of silica gel in hexanes and pack the column.

-

Load the crude product onto the column.

-

Elute the column with a 10:1 mixture of hexanes and ethyl acetate.[2] The less polar product will elute first.

-

Collect the fractions containing the product (as identified by TLC).

-

-

Isolation: Combine the product-containing fractions and remove the solvent under reduced pressure to obtain the purified 1-phenylhex-2-en-1-one as a yellow oil.[2]

-

Characterization: Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Conclusion

The gold-catalyzed Meyer-Schuster rearrangement of this compound is a robust and efficient method for the synthesis of 1-phenylhex-2-en-1-one. The mild reaction conditions and high catalytic efficiency make this a valuable transformation for organic synthesis. This guide provides the necessary theoretical and practical information for researchers to successfully implement this reaction in their synthetic endeavors. The detailed protocols and mechanistic insights should serve as a valuable resource for the scientific community. Further optimization of reaction conditions, including the exploration of different gold catalysts and ligands, may lead to even higher yields and stereoselectivities.

References

Biological Activity of 1-Phenyl-1-hexyn-3-ol Derivatives: A Technical Overview and Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 1-Phenyl-1-hexyn-3-ol represent a class of organic compounds with significant potential in medicinal chemistry. While comprehensive biological activity data for this specific scaffold and its direct derivatives are not extensively available in publicly accessible literature, analysis of structurally related aryl alkynols provides a strong rationale for their investigation as potential therapeutic agents. This technical guide summarizes the known biological activities of analogous compounds, offering insights into the potential antimicrobial, antifungal, and cytotoxic properties of this compound derivatives. Detailed experimental protocols for the evaluation of these activities are provided, alongside visualizations of key experimental workflows and potential signaling pathways, to facilitate further research and development in this promising area.

Introduction

The search for novel bioactive molecules is a cornerstone of drug discovery. Aryl alkynol scaffolds, characterized by a phenyl ring directly attached to an alkyne group and a hydroxyl functionality, have emerged as a promising area of investigation. The unique electronic and steric properties conferred by the alkyne moiety can lead to specific interactions with biological targets, making these compounds interesting candidates for the development of new therapeutic agents.

This guide focuses on the potential biological activities of this compound and its derivatives. Due to the limited availability of specific data on this particular chemical series, this document presents a comprehensive overview based on the reported activities of structurally similar compounds. The primary biological activities explored include antimicrobial, antifungal, and cytotoxic effects.

Potential Biological Activities and Data from Related Compounds

The biological activities of aryl alkynol derivatives are influenced by the nature and position of substituents on both the phenyl ring and the alkyl chain. The following sections summarize the observed activities of compounds structurally related to this compound, providing a basis for predicting the potential of this class of molecules.

Antimicrobial and Antifungal Activity

Derivatives of various aromatic and heterocyclic compounds containing alkyne functionalities have demonstrated notable antimicrobial and antifungal properties. The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Table 1: Antimicrobial and Antifungal Activity of Selected Phenyl- and Alkyne-Containing Compounds

| Compound Class | Test Organism | Activity Metric | Value | Reference |

| Phenylthiazole Acylhydrazone Derivatives | Magnaporthe oryzae | EC50 | 1.29 - 2.65 µg/mL | [1] |

| Quinazolinone Derivatives | Staphylococcus aureus | MIC | 16 - 32 µg/mL | [2] |

| 3-Alkylidene-2-indolone Derivatives | Staphylococcus aureus | MIC | 0.5 µg/mL | |

| Phenylacetamide Derivative (A1Cl) | Aspergillus flavus | MIC | 16 - 256 µg/mL | |

| (4-phenyl-1, 3-thiazol-2-yl) hydrazine | Various pathogenic fungi | MIC | 0.0625-4 µg/ml | [3] |

Cytotoxic Activity

Numerous synthetic derivatives containing phenyl and alkyne groups have been evaluated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis through the modulation of key signaling pathways.

Table 2: Cytotoxic Activity of Selected Phenyl- and Alkyne-Containing Compounds

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| Phenylacetamide Derivatives | MDA-MB-468, PC-12 | IC50 | 0.6 ± 0.08 µM | [4] |

| Phenylpironetin Analogs | OVCAR5, A2780 | GI50 | 16.5 - 29.7 nM | [5] |

| Phenyl Alkene Derivative | HL-60 | IC50 | 8.1 µM | [6] |

| 3-Acyl-2,5-bis(phenylamino)-1,4-benzoquinones | T24, DU-145 | IC50 | Variable | [7] |

Enzyme Inhibitory Activity

The rigid structure of the alkyne group makes these compounds interesting candidates for enzyme inhibitors, as they can orient functional groups in a precise manner to interact with active sites.

Table 3: Enzyme Inhibitory Activity of Selected Phenyl- and Alkyne-Containing Compounds

| Compound Class | Enzyme Target | Activity Metric | Value | Reference |

| 1,3-Diphenyl-3-(phenylthio)propan-1-one Derivatives | COX-2 | IC50 | 0.07 - 0.22 µM | [8] |

| 7-Aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one Derivatives | Cholinesterase | IC50 | 6.084 ± 0.26 μM | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activity of this compound derivatives.

Synthesis of this compound Derivatives

A common method for the synthesis of propargyl alcohols and their derivatives is the nucleophilic addition of a terminal alkyne to an aldehyde or ketone. For the synthesis of this compound, phenylacetylene can be deprotonated with a strong base like n-butyllithium to form the corresponding acetylide, which then reacts with butyraldehyde.

-

Materials: Phenylacetylene, n-butyllithium, butyraldehyde, anhydrous tetrahydrofuran (THF), diethyl ether, saturated aqueous ammonium chloride, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve phenylacetylene in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

-

Add n-butyllithium dropwise and stir the mixture for 30 minutes.

-

Add a solution of butyraldehyde in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

-

Materials: Test compound, bacterial or fungal strains, Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microtiter plates, sterile saline, McFarland turbidity standards.

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard and dilute it to the final concentration.

-

Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.

-

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Materials: Cancer cell line(s), complete cell culture medium, 96-well plates, test compound, MTT solution, DMSO.

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[10]

-

Enzyme Inhibition Assay (Example: Cyclooxygenase-2, COX-2)

This protocol describes a general method for determining the inhibitory activity of a compound against a specific enzyme.

-

Materials: Purified enzyme (e.g., recombinant human COX-2), substrate (e.g., arachidonic acid), assay buffer, test compound, detection reagent (e.g., a fluorescent probe that reacts with the product), 96-well plates.

-

Procedure:

-

Prepare a stock solution of the test compound and perform serial dilutions.

-

In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme. Incubate for a short period to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding the substrate.

-

Allow the reaction to proceed for a specific time at the optimal temperature for the enzyme.

-

Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Add the detection reagent and measure the signal (e.g., fluorescence or absorbance) using a plate reader.

-

Calculate the percentage of enzyme inhibition for each compound concentration relative to a control without the inhibitor.

-

Determine the IC50 value from the dose-response curve.

-

Visualizations

The following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway that could be investigated for cytotoxic this compound derivatives.

Caption: Generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: Hypothetical intrinsic apoptosis signaling pathway induced by a cytotoxic this compound derivative.

Conclusion

While direct and extensive biological data for this compound and its immediate derivatives are currently limited in the public domain, the analysis of structurally related aryl alkynol compounds strongly suggests a promising potential for this chemical class in the development of new antimicrobial, antifungal, and cytotoxic agents. The provided experimental protocols and conceptual frameworks for understanding their mechanism of action are intended to serve as a valuable resource for researchers and drug development professionals. Further synthesis and comprehensive biological screening of a focused library of this compound derivatives are warranted to fully elucidate their therapeutic potential and establish clear structure-activity relationships.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and antimicrobial evaluation of some new quinazolin-4(3H)-one derivatives | European Journal of Chemistry [eurjchem.com]

- 3. mdpi.com [mdpi.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. Cytotoxicity of phenylpironetin analogs and the metabolic fate of pironetin and phenylpironetin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel natural phenyl alkene with cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, Docking Studies, Enzyme Inhibitory and Antiplatelet Aggregation Activities of New 1,3-Diphenyl-3-(Phenylthio)Propan-1-One Derivatives as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Gold-Catalyzed Cyclization of 1-Phenyl-1-hexyn-3-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the gold-catalyzed cyclization of 1-Phenyl-1-hexyn-3-ol, a reaction that proceeds via a Meyer-Schuster rearrangement to yield a mixture of (E)- and (Z)-1-phenylhex-2-en-1-one. This transformation is of significant interest due to the prevalence of α,β-unsaturated ketones as structural motifs in biologically active compounds and as versatile intermediates in organic synthesis.

Introduction

The gold-catalyzed rearrangement of propargyl alcohols, such as this compound, offers a mild and efficient alternative to traditional acid-catalyzed methods which often require harsh conditions and toxic reagents like mercury.[1][2] Gold(I) catalysts, in particular, act as powerful π-acids to activate the alkyne functionality, facilitating an intramolecular rearrangement to the corresponding enone.[2] This protocol details the synthesis, purification, and characterization of the resulting isomeric mixture of 1-phenylhex-2-en-1-one.

Data Presentation

Table 1: Physicochemical Properties and Reaction Parameters

| Parameter | Value | Reference |

| Starting Material | ||

| Name | This compound | [3] |

| CAS Number | 1817-51-2 | [3] |

| Molecular Formula | C₁₂H₁₄O | [3] |

| Molecular Weight | 174.24 g/mol | [3] |

| Appearance | Not specified | |

| Density | 0.949 g/mL at 25 °C | |

| Refractive Index | n20/D 1.549 | |

| Reaction Products | ||

| Name | (E)- and (Z)-1-phenylhex-2-en-1-one | [4] |

| Total Yield | 64.22% | [4] |

| Isomer Ratio (E:Z) | ~1:1 | [4] |

| TLC Parameters | ||

| Eluent | 10:1 Hexanes/Ethyl Acetate | [4] |

| Rf (trans-isomer) | 0.53 | [4] |

| Rf (cis-isomer) | 0.26 | [4] |

Table 2: Spectroscopic Data for Starting Material and Products

| Compound | 1H NMR (CDCl₃) δ [ppm] | 13C NMR (CDCl₃) δ [ppm] | IR (cm⁻¹) |

| This compound | 7.45-7.30 (m, 5H, Ar-H), 4.55 (t, J=6.6 Hz, 1H, CH-OH), 2.15 (br s, 1H, OH), 1.85-1.75 (m, 2H, CH₂), 1.60-1.45 (m, 2H, CH₂), 0.98 (t, J=7.4 Hz, 3H, CH₃) | 131.7, 128.3, 128.2, 122.9, 90.4, 85.0, 63.0, 39.9, 18.5, 13.8 | 3400-2900 (br, OH), 2250-2100 (C≡C), 1500 (aromatic C=C)[2] |

| (E)-1-phenylhex-2-en-1-one | 7.95-7.92 (m, 2H), 7.58-7.54 (m, 1H), 7.48-7.44 (m, 2H), 7.10 (dt, J=15.6, 6.9 Hz, 1H), 6.90 (dt, J=15.6, 1.6 Hz, 1H), 2.32 (q, J=7.4 Hz, 2H), 1.58 (sext, J=7.5 Hz, 2H), 0.98 (t, J=7.4 Hz, 3H) | 190.8, 149.3, 137.9, 132.8, 128.6, 128.4, 126.0, 35.1, 21.3, 13.8 | Not specified |

| (Z)-1-phenylhex-2-en-1-one | 7.95-7.92 (m, 2H), 7.58-7.54 (m, 1H), 7.48-7.44 (m, 2H), 6.45 (dt, J=11.6, 7.3 Hz, 1H), 6.35 (dt, J=11.6, 1.7 Hz, 1H), 2.75 (q, J=7.5 Hz, 2H), 1.62 (sext, J=7.5 Hz, 2H), 1.02 (t, J=7.5 Hz, 3H) | 191.5, 148.5, 137.8, 133.0, 128.6, 128.5, 127.8, 30.5, 22.0, 13.9 | Not specified |

Note: NMR data for the products are assigned based on typical chemical shifts and coupling constants for E and Z isomers of α,β-unsaturated ketones.

Experimental Protocols

Synthesis of this compound (Starting Material)

A detailed experimental protocol for the synthesis of the starting material, this compound, is a prerequisite for the subsequent cyclization reaction. A common method involves the addition of a propargyl Grignard reagent to benzaldehyde or the addition of phenylacetylene to butanal. For the purpose of this document, it is assumed that this compound is commercially available or has been synthesized according to established literature procedures.

Gold-Catalyzed Cyclization of this compound

This protocol is adapted from literature procedures for the gold-catalyzed Meyer-Schuster rearrangement.[4][5]

Materials:

-

This compound

-

(Triphenylphosphine)gold(I) bis(trifluoromethanesulfonyl)imidate (PPh₃AuNTf₂)

-

Toluene, anhydrous

-

Methanol, anhydrous

-

Hexanes

-

Ethyl acetate

-

Silica gel for column chromatography

-

Round-bottom flask

-

Air condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

TLC plates and chamber

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and an air condenser, add this compound.

-

Solvent and Catalyst Addition: Dissolve the starting material in anhydrous toluene. To this solution, add methanol followed by the gold catalyst, PPh₃AuNTf₂, in toluene. A typical catalyst loading is 1-2 mol%.

-

Reaction: Heat the reaction mixture to 60 °C with vigorous stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 10:1 mixture of hexanes and ethyl acetate as the eluent. The starting material will have a different Rf value than the two product isomers. The reaction is typically complete when the starting material spot is no longer visible by TLC.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a yellow oil. Purify the crude product by flash column chromatography on silica gel.

-

Column Chromatography:

-

Prepare a slurry of silica gel in hexanes and pack the column.

-

Load the crude product onto the column.

-

Elute the column with a 10:1 mixture of hexanes and ethyl acetate.

-

Collect the fractions containing the products, monitoring by TLC. The trans-isomer (Rf = 0.53) will elute before the cis-isomer (Rf = 0.26).[4]

-

-

Isolation: Combine the fractions containing the desired products and remove the solvent under reduced pressure to yield the isomeric mixture of 1-phenylhex-2-en-1-one as a yellow oil.

Mandatory Visualizations

Reaction Scheme and Mechanism

Caption: Proposed mechanism for the gold-catalyzed rearrangement.

Experimental Workflow

Caption: Step-by-step experimental workflow.

References

- 1. This compound [stenutz.eu]

- 2. prezi.com [prezi.com]

- 3. This compound | C12H14O | CID 582987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prezi.com [prezi.com]

- 5. A general procedure for the synthesis of enones via gold-catalyzed Meyer-Schuster rearrangement of propargylic alcohols at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-Phenyl-1-hexyn-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2][3][4][5] These reactions are indispensable tools in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and functional materials.[1] 1-Phenyl-1-hexyn-3-ol is a versatile building block possessing a terminal alkyne, a secondary alcohol, and a phenyl group. The terminal alkyne functionality makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

This document provides detailed application notes and a representative protocol for the Sonogashira coupling of this compound with various aryl halides. The Sonogashira reaction is a powerful method for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3][6] While specific literature on the cross-coupling of this compound is limited, this protocol is based on well-established procedures for similar propargyl alcohols and terminal alkynes.

Potential Palladium-Catalyzed Cross-Coupling Reactions

This compound can potentially participate in several types of palladium-catalyzed cross-coupling reactions through its terminal alkyne C-H bond. These include:

-

Sonogashira Coupling: Direct coupling of the terminal alkyne with aryl/vinyl halides or triflates.[3][6]

-

Negishi Coupling: After conversion of the terminal alkyne to an organozinc reagent, it can be coupled with aryl/vinyl halides.[1][2][7]

-

Stille Coupling: Following conversion to an organostannane, the alkyne can be coupled with various organic electrophiles.[5][8][9][10][11]

-

Suzuki-Miyaura Coupling: While less direct, the alkyne could be converted to a vinylboronic ester via hydroboration, which can then undergo Suzuki coupling.[12][13][14]

-

Heck Reaction: The alkyne can also be used in Heck-type reactions, though this is less common for terminal alkynes compared to their coupling with aryl halides.[4][15][16][17][18]

This document will focus on the Sonogashira coupling due to its directness and broad applicability for terminal alkynes.

Illustrative Quantitative Data for Sonogashira Coupling of this compound

Disclaimer: The following data is illustrative and based on typical yields observed for Sonogashira couplings of terminal alkynes with various aryl halides. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

| Entry | Aryl Halide | Product | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | 1,4-Diphenyl-1-hexyn-3-ol | Pd(PPh₃)₂Cl₂ (2) | PPh₃ (4) | Et₃N | THF | 60 | 6 | 92 |

| 2 | 4-Iodotoluene | 1-Phenyl-4-(p-tolyl)-1-hexyn-3-ol | Pd(PPh₃)₂Cl₂ (2) | PPh₃ (4) | Et₃N | THF | 60 | 6 | 90 |

| 3 | 4-Bromoanisole | 4-(4-Methoxyphenyl)-1-phenyl-1-hexyn-3-ol | Pd(PPh₃)₂Cl₂ (3) | PPh₃ (6) | Et₃N | DMF | 80 | 12 | 85 |

| 4 | 1-Iodo-4-nitrobenzene | 4-(4-Nitrophenyl)-1-phenyl-1-hexyn-3-ol | Pd(PPh₃)₂Cl₂ (2) | PPh₃ (4) | Et₃N | THF | 50 | 8 | 88 |

| 5 | 2-Bromopyridine | 1-Phenyl-4-(pyridin-2-yl)-1-hexyn-3-ol | Pd(OAc)₂ (3) | PPh₃ (6) | DIPA | Toluene | 90 | 16 | 75 |

| 6 | 1-Iodonaphthalene | 4-(Naphthalen-1-yl)-1-phenyl-1-hexyn-3-ol | Pd(PPh₃)₂Cl₂ (2) | PPh₃ (4) | Et₃N | THF | 65 | 8 | 89 |

Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene

This protocol describes a representative procedure for the palladium-catalyzed Sonogashira coupling of this compound with iodobenzene.

Materials:

-

This compound (1.0 equiv)

-

Iodobenzene (1.1 equiv)

-

Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)

-

Copper(I) iodide [CuI] (0.04 equiv)

-

Triphenylphosphine [PPh₃] (0.04 equiv)

-

Triethylamine (Et₃N) (3.0 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) chloride (0.02 equiv), copper(I) iodide (0.04 equiv), and triphenylphosphine (0.04 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous THF via syringe, followed by triethylamine (3.0 equiv) and iodobenzene (1.1 equiv).

-

Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to 60 °C using a heating mantle or oil bath. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl solution (2 x 20 mL) and then with brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

-